molecular formula C16H17NO5S3 B2588860 (Z)-5-(3,4-dimethoxybenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxothiazolidin-4-one CAS No. 302934-47-0

(Z)-5-(3,4-dimethoxybenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxothiazolidin-4-one

Cat. No. B2588860
M. Wt: 399.49
InChI Key: VZQURJHSKABJOG-ZSOIEALJSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Characterization

A study reported the synthesis and characterization of a series of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates starting from a similar compound. This process involved reactions under specific conditions and aimed to explore the anti-microbial activity and docking studies of these analogues (Spoorthy et al., 2021).

Antimicrobial Activity

Several studies have synthesized derivatives related to the specified chemical structure to evaluate their antimicrobial properties. For instance, derivatives have shown activity against mycobacteria and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus, indicating the potential for developing new antimicrobial agents from this class of compounds (Krátký et al., 2017).

Supramolecular Chemistry

Research into the supramolecular structures of (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones, including derivatives, has revealed insights into hydrogen-bonded dimers, chains of rings, and sheets, providing a foundational understanding of their crystallographic behavior and potential for further chemical manipulation (Delgado et al., 2005).

Anticancer Properties

The synthesis of novel thioxothiazolidin-4-one derivatives and their evaluation against transplantable mouse tumor models have demonstrated significant anticancer and antiangiogenic effects. These studies suggest that such compounds could be potential candidates for anticancer therapy, highlighting their ability to inhibit tumor angiogenesis and tumor cell proliferation (Chandrappa et al., 2010).

Safety And Hazards

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properties

IUPAC Name

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S3/c1-21-12-4-3-10(7-13(12)22-2)8-14-15(18)17(16(23)24-14)11-5-6-25(19,20)9-11/h3-4,7-8,11H,5-6,9H2,1-2H3/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQURJHSKABJOG-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-(3,4-dimethoxybenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxothiazolidin-4-one

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